p-Menthane-1,3,8-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Menthane-1,3,8-triol is an organic compound with the chemical formula C10H20O3. It is a colorless liquid with a refreshing minty odor. This compound is known for its antimicrobial, analgesic, and anti-inflammatory properties, making it a valuable ingredient in various consumer products such as toothpaste, mouthwash, chewing gum, and breath sprays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for preparing p-Menthane-1,3,8-triol:

Hydrogen Transfer Reaction: This method involves the hydrogen transfer reaction using p-menthol as the starting material.

Nitration and Reduction: In this method, p-menthol undergoes nitration followed by reduction to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of p-menthane derivatives under controlled conditions. This process ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

p-Menthane-1,3,8-triol undergoes various chemical reactions, including:

Oxidation: This reaction converts this compound into corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Results in the formation of alcohols or alkanes.

Substitution: Yields halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

p-Menthane-1,3,8-triol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: Investigated for its analgesic and anti-inflammatory effects, making it a candidate for pain relief and anti-inflammatory drugs.

Industry: Utilized in the production of consumer products such as toothpaste, mouthwash, and chewing gum for its refreshing and antimicrobial properties

Mecanismo De Acción

The mechanism of action of p-Menthane-1,3,8-triol involves its interaction with microbial cell membranes, leading to disruption and cell death. Its analgesic and anti-inflammatory effects are attributed to its ability to modulate pain receptors and reduce inflammation through various molecular pathways .

Comparación Con Compuestos Similares

Similar Compounds

p-Menthane-1,2,8-triol: Another triol with similar properties but different hydroxyl group positions.

p-Menthane-3,8-diol: Known for its insect repellent properties.

Menthol: Widely used for its cooling sensation and antimicrobial effects

Uniqueness

p-Menthane-1,3,8-triol is unique due to its specific hydroxyl group arrangement, which imparts distinct antimicrobial, analgesic, and anti-inflammatory properties. This makes it particularly valuable in both medical and consumer product applications .

Actividad Biológica

p-Menthane-1,3,8-triol is a naturally occurring monoterpene alcohol with significant biological activities. It is primarily derived from plants such as Corymbia citriodora (lemon-scented gum tree) and Mentha canadensis (Canadian mint). This compound has garnered attention for its potential applications in various fields, including medicine, agriculture, and consumer products due to its antimicrobial, analgesic, and insect-repellent properties.

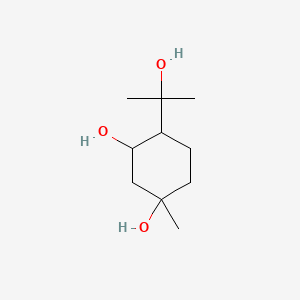

Chemical Structure and Properties

- Molecular Formula : C10H20O3

- Functional Groups : Contains three hydroxyl groups, classifying it as a triol.

- Physical Properties : Exhibits a strong odor that contributes to its efficacy as an insect repellent.

Target of Action

This compound acts primarily as an insect repellent. Its mechanism involves:

- Strong Odor : The strong scent deters insects like mosquitoes and other pests.

- Chemical Composition : The specific arrangement of hydroxyl groups enhances its biological activity.

Biochemical Pathways

The compound is synthesized in plants through specialized structures called glandular trichomes. Key enzymes involved include prenyltransferases and modifying enzymes located in the mitochondria and endoplasmic reticulum.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been compared to other common antimicrobial agents:

| Compound | Activity Type | Efficacy |

|---|---|---|

| This compound | Antimicrobial | Effective against bacteria and fungi |

| DEET | Insect Repellent | Commonly used but synthetic |

| Menthol | Antimicrobial | Known for cooling sensation |

Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, making it a candidate for developing new antibiotics.

Analgesic and Anti-inflammatory Effects

This compound has been investigated for its analgesic properties. It may interact with pain receptors similar to menthol, providing pain relief without the side effects associated with conventional analgesics .

Case Studies

-

Insect Repellent Efficacy :

A study evaluated the repellent activity of this compound against Aedes aegypti, a primary vector for dengue fever. Results indicated that exposure to 20% this compound significantly reduced blood-feeding behavior by 38% compared to non-exposed mosquitoes (49% feeding rate) . This suggests a potential role in vector control strategies. -

Antimicrobial Testing :

In laboratory settings, this compound demonstrated effective inhibition of bacterial growth in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics .

Pharmacokinetics and Safety

This compound is generally regarded as safe for human use; however, excessive application may lead to skin allergic reactions. Its pharmacokinetic profile remains under investigation to fully understand absorption rates and metabolic pathways .

Comparison with Similar Compounds

The unique arrangement of hydroxyl groups in this compound distinguishes it from similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| p-Menthane-3,8-diol | C10H20O2 | Effective insect repellent; derived from eucalyptus |

| Linalool | C10H18O | Floral scent; used in fragrances |

| Geraniol | C10H18O | Rose-like aroma; used in perfumes |

This table illustrates how this compound's specific structure contributes to its distinct biological activities compared to other terpenoids .

Propiedades

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNAYJOJYCECDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)O)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.